1-Ethyl-2-fluoro-4-methoxybenzene
Description
1-Ethyl-2-fluoro-4-methoxybenzene is a substituted benzene derivative featuring an ethyl group at position 1, a fluorine atom at position 2, and a methoxy group at position 2. The ethyl group contributes lipophilicity, the fluorine atom introduces electronegativity and steric effects, and the methoxy group enhances solubility in polar solvents. Such substitutions are common in agrochemicals, pharmaceuticals, and materials science intermediates .
Properties
CAS No. |
1351403-10-5 |
|---|---|
Molecular Formula |
C9H11FO |
Molecular Weight |
154.18 g/mol |
IUPAC Name |
1-ethyl-2-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H11FO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3 |
InChI Key |
SPGFGMYNNLGBMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural analogs and their properties:
Key Observations :
- Reactivity : Brominated analogs (e.g., 1-Bromo-2,3-difluoro-4-methoxybenzene) exhibit higher reactivity in nucleophilic aromatic substitution (SNAr) compared to fluorinated or ethyl-substituted derivatives .
- Toxicity : Ethynylcyclopropyl-substituted methoxybenzenes require specialized handling due to incomplete toxicity data, whereas ethyl/fluoro analogs may have lower acute hazards .
- Agrochemical Utility : Methoxy and triazine-containing derivatives (e.g., metsulfuron methyl ester) are established herbicides, suggesting that this compound could serve as a precursor in similar syntheses .
Physicochemical Properties
- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, acetone), while ethyl and fluoro substituents reduce water solubility. For example, 1-Bromo-2,3-difluoro-4-methoxybenzene is sparingly soluble in water but miscible in dichloromethane .
- Stability : Fluorine’s electronegativity stabilizes the aromatic ring against electrophilic attack, whereas ethyl groups may slightly destabilize due to steric hindrance.
Spectroscopic Characterization
- NMR : Methoxy groups resonate at ~3.8 ppm (1H) and 55–60 ppm (13C). Fluorine atoms cause splitting in adjacent protons (e.g., 2-F in this compound would deshield the 1-ethyl and 3-H positions) .
- IR : Methoxy C-O stretches appear at ~1250 cm⁻¹, while aromatic C-F vibrations occur near 1100–1200 cm⁻¹ .
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